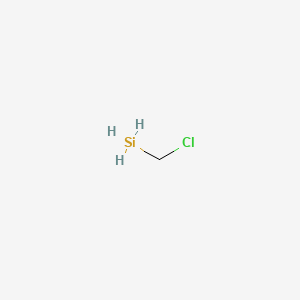

Chloromethyl silane

Description

Historical Development and Significance of Organosilicon Compounds

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, traces its origins to the 19th century. sbfchem.comiust.ac.ir In 1863, French chemists Charles Friedel and James Crafts achieved a significant breakthrough by synthesizing the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.orgsbfchem.com This seminal work laid the foundation for a new area of chemical exploration. sbfchem.com Over the subsequent decades, from the early 1900s through the 1930s, the field experienced a period of substantial growth, with chemists like Frederic Kipping making pioneering contributions. wikipedia.orgsbfchem.comrichsilicone.com Kipping's extensive research, which included the use of Grignard reagents to create various alkyl and aryl silanes, led to the synthesis of the first silicone oligomers and polymers and the coining of the term "silicone" in 1904. iust.ac.irwikipedia.orgrichsilicone.com

The strategic importance of organosilicon compounds became particularly evident during World War II, where their unique properties were harnessed for military applications, including thermal insulation and lubricants. sbfchem.com A pivotal development in the industrial production of organosilicon compounds was the invention of the "direct process" (also known as the Müller-Rochow process) by Eugene G. Rochow in 1941. richsilicone.comuni-wuppertal.de This process, which involves reacting silicon with chloromethane (B1201357) in the presence of a copper catalyst, enabled the large-scale synthesis of chloromethylsilanes, the essential precursors for silicones. uni-wuppertal.de This breakthrough led to the establishment of the Dow Corning company in 1943, dedicated to the production and research of silicones, and marked the beginning of the modern silicone industry. richsilicone.com

The significance of organosilicon compounds lies in their remarkable and diverse properties, such as high thermal stability, water repellency, and electrical insulation. sbfchem.com These characteristics have made them indispensable in a vast array of industries, including aerospace, electronics, construction, and medicine. sbfchem.comsbfchem.com Initially used primarily for insulation, lubrication, and sealing, the applications of organosilicon materials have expanded dramatically. sbfchem.com Today, they are integral to advanced technologies and have deeply penetrated various sectors of the global economy. sbfchem.combohrium.com

Fundamental Role of Chloromethyl Silanes as Synthetic Intermediates

Chloromethyl silanes are a cornerstone of organosilicon chemistry, serving as highly versatile building blocks for the synthesis of a wide range of more complex molecules. bohrium.comresearchgate.net Their utility stems from the presence of two key reactive sites: the silicon-chlorine (Si-Cl) bond and the carbon-chlorine (C-Cl) bond within the chloromethyl group (-CH2Cl). cfmats.com This dual functionality allows for a variety of chemical transformations, making them indispensable intermediates. cfmats.com

The industrial synthesis of chloromethyl silanes is dominated by the Müller-Rochow direct process, where silicon reacts with chloromethane at high temperatures (250-300 °C) with a copper catalyst. uni-wuppertal.de This reaction produces a mixture of chloromethylsilanes, primarily dimethyldichlorosilane, along with other valuable compounds like methyltrichlorosilane (B1216827) and trimethylsilyl (B98337) chloride. wikipedia.orguni-wuppertal.de

The reactivity of the Si-Cl bond is a central feature of chloromethyl silane (B1218182) chemistry. These bonds readily undergo nucleophilic substitution reactions. For instance, they react with water (hydrolysis) to form silanols, which can then condense to produce siloxanes, the backbone of silicone polymers. ethz.ch Reaction with alcohols (alcoholysis) yields alkoxysilanes.

The chloromethyl group provides another site for synthetic elaboration. The C-Cl bond can be targeted for substitution reactions, allowing the introduction of various functional groups. A significant synthetic strategy involves the use of (chloromethyl)lithium, generated in situ, which can then be coupled with other chlorosilanes to create more complex structures, including silanes with multiple chloromethyl groups. researchgate.netacs.orgacs.org This method is particularly useful for synthesizing multifunctional silanes that are of great interest for advanced materials. researchgate.netacs.org

Chloromethyl silanes are critical starting materials for producing a variety of functionalized silanes. cfmats.com For example, they are used to synthesize amino silanes and alpha-silanes. cfmats.com These derivatives, in turn, are used as coupling agents to improve adhesion between organic polymers and inorganic materials, in surface modification, and in the synthesis of specialized polymers. mdpi.comresearchgate.netlookchem.comnih.gov The ability to act as a bridge between organic and inorganic materials is a key application derived from the unique reactivity of these intermediates. mdpi.comresearchgate.net

Classification and Nomenclature within the Chloromethyl Silane Family

The this compound family of compounds is classified and named based on the number and type of substituents attached to the central silicon atom. The core structure is a silane molecule (SiH4) where one or more hydrogen atoms have been replaced by chloromethyl groups (-CH2Cl) and, typically, other groups such as methyl (-CH3) or chlorine (Cl) atoms.

The nomenclature follows systematic IUPAC conventions, though common names are also frequently used. The name is constructed by identifying the substituents and their number, followed by the parent name "silane".

Key examples illustrating the classification and nomenclature include:

Trichloro(chloromethyl)silane (Cl3SiCH2Cl) : This compound has one chloromethyl group and three chlorine atoms attached to the silicon. alibaba.com

Dichloro(chloromethyl)methylsilane (B75390) (Cl2(CH3)SiCH2Cl) : Here, the silicon atom is bonded to one chloromethyl group, one methyl group, and two chlorine atoms.

Chloro(chloromethyl)dimethylsilane (B161097) (Cl(CH3)2SiCH2Cl) : This silane contains one chloromethyl group, two methyl groups, and one chlorine atom. innospk.com

Chloromethyl(trimethyl)silane ((CH3)3SiCH2Cl) : Also known as trimethylsilylmethyl chloride, it features one chloromethyl group and three methyl groups. nbinno.com

Further complexity arises when multiple chloromethyl groups are present, or when other functional groups are introduced. For example, research has focused on the synthesis of multifunctional silanes such as bis(chloromethyl)silanes, tris(chloromethyl)silanes, and even tetrakis(chloromethyl)silane. researchgate.netacs.orgacs.org

The following table provides a structured overview of representative compounds within the this compound family, highlighting their systematic names and chemical formulas.

| Systematic Name | Common/Other Names | Molecular Formula |

| Chloromethylsilane | (Chlorosilyl)methane | CH₂ClSiH₃ |

| (Chloromethyl)dimethylsilane (B1588744) | Dimethyl(chloromethyl)silane | C₃H₈ClSi |

| Chloro(chloromethyl)dimethylsilane | --- | C₃H₈Cl₂Si |

| (Chloromethyl)trimethylsilane | Trimethylsilylmethyl chloride | C₄H₁₁ClSi |

| Dichloro(chloromethyl)methylsilane | --- | CH₃Cl₃Si |

| Trichloro(chloromethyl)silane | --- | CH₂Cl₄Si |

| Tetrakis(chloromethyl)silane | --- | C₄H₈Cl₄Si |

| Dichloro(dichloromethyl)silane | --- | Cl₂Si(CH₂Cl)₂ |

| Tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane | --- | C₁₂H₁₇Cl₃O₃Si |

This table is generated based on information from scientific literature. researchgate.netacs.orgnbinno.comnih.govnih.gov

Contextual Importance in Modern Chemical Research

Chloromethyl silanes continue to be of significant importance in modern chemical research due to their role as versatile synthetic intermediates for creating advanced materials. bohrium.comresearchgate.net Their unique bifunctional reactivity makes them valuable precursors for a wide range of organosilicon compounds with tailored properties. cfmats.com

A major area of research involves their use as coupling agents and for surface functionalization. ethz.chmdpi.comlookchem.comdakenchem.com Scientists are exploring how this compound derivatives can modify the surfaces of materials like glass, metals, and polymers to enhance adhesion, improve durability, and impart new properties such as hydrophobicity or specific chemical resistance. researchgate.netdakenchem.comuah.edu This is crucial in the development of high-performance composites, coatings, and adhesives for the electronics, automotive, and aerospace industries. lookchem.comnih.gov

In polymer chemistry, chloromethyl silanes are instrumental in synthesizing novel polymers and modifying existing ones. lookchem.commdpi.com They can be used to introduce silicon-containing moieties into polymer backbones or as side chains, leading to materials with enhanced thermal stability, and mechanical strength. nih.govmdpi.com For example, they are used as reactive intermediates in the synthesis of new polymers with improved mechanical, thermal, and chemical resistance characteristics. lookchem.com

Furthermore, research into multifunctional chloromethyl silanes, such as those containing two or more chloromethyl groups (e.g., bis-, tris-, and tetrakis(chloromethyl)silane), is opening up new possibilities in materials science. researchgate.netacs.org These compounds serve as key building blocks for creating complex, three-dimensional organosilicon architectures, including dendrimers, hyperbranched polymers, and novel carbosilane structures. researchgate.netacs.orgnih.gov These advanced materials are being investigated for applications in nanotechnology, catalysis, and biomedical engineering. researchgate.netmdpi.com The controlled synthesis of these complex molecules often relies on sophisticated organometallic techniques, such as coupling reactions with in situ generated (chloromethyl)lithium. researchgate.netacs.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

10112-09-1 |

|---|---|

Molecular Formula |

CH5ClSi |

Molecular Weight |

80.586 |

IUPAC Name |

chloromethylsilane |

InChI |

InChI=1S/CH5ClSi/c2-1-3/h1H2,3H3 |

InChI Key |

AZFVLHQDIIJLJG-UHFFFAOYSA-N |

SMILES |

C([SiH3])Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl Silanes

Industrial-Scale Synthesis Approaches

The primary methods for producing chloromethyl silanes on an industrial scale are the Müller-Rochow Direct Synthesis Process and, more recently, the conversion of organosilicon by-products.

The Müller-Rochow process, independently discovered by Eugene G. Rochow and Richard Müller in the 1940s, remains the most dominant industrial method for synthesizing methylchlorosilanes. wikipedia.orgresearchgate.net This process involves the direct reaction of elemental silicon with chloromethane (B1201357) in the presence of a copper catalyst. wikipedia.orguni-wuppertal.de

The mechanism, while extensively studied, is not yet fully understood. It is widely believed that copper plays a crucial role by forming an intermetallic compound with silicon, approximately Cu₃Si. wikipedia.org This intermediate facilitates the formation of Si-Cl and Si-CH₃ bonds. The proposed mechanism involves the adsorption of chloromethane onto the copper catalyst, followed by reaction with silicon to form methylsilyl groups, which are then further chlorinated. wikipedia.org

The Müller-Rochow process is highly dependent on its catalytic system and specific reaction conditions to achieve optimal yields and selectivity.

Catalyst: The primary catalyst is copper. uni-wuppertal.de It can be used in the form of copper-silicon alloys or as a finely ground blend of the two metals. uni-wuppertal.de Promoters such as zinc or zinc compounds are often added to enhance reactivity and selectivity towards the desired dimethyldichlorosilane. researchgate.net Antimony can also be used to accelerate the conversion. uni-wuppertal.de

Reaction Temperature: The reaction is typically carried out at temperatures between 250°C and 300°C. uni-wuppertal.de Since the reaction is highly exothermic, careful temperature control is crucial to prevent side reactions and ensure high yields of the target product. uni-wuppertal.de

Reaction Pressure: The process is generally operated at a pressure of 1 to 5 bar. wikipedia.orguni-wuppertal.de

Reactor Type: Fluidized bed reactors are commonly used in modern industrial settings, allowing for efficient heat and mass transfer. wikipedia.org The turbulent flow created by introducing a powerful stream of chloromethane helps to prevent the formation of hot spots. uni-wuppertal.de

| Parameter | Typical Range | Source |

| Catalyst | Copper-based, often with zinc or antimony promoters | researchgate.netuni-wuppertal.de |

| Temperature | 250–300 °C | uni-wuppertal.de |

| Pressure | 1–5 bar | wikipedia.orguni-wuppertal.de |

| Reactor | Fluidized bed reactor | wikipedia.org |

The efficiency and outcome of the Müller-Rochow synthesis are significantly affected by the characteristics of the silicon used.

Silicon Purity: A silicon purity of at least 97% is required for the process to be economical. uni-wuppertal.de Purer silicon can lead to slower reaction rates, while a purity level below 95% results in an unfavorable composition of the raw silane (B1218182) mixture. uni-wuppertal.de The process is also very sensitive to the presence of other metals; for instance, traces of lead can inhibit the reaction, while aluminum can lead to the formation of unwanted by-products. uni-wuppertal.de

Particle Size: The ideal particle size for the silicon powder lies between 45 and 250 micrometers. uni-wuppertal.de This specific range ensures a sufficient surface area for the reaction to proceed efficiently.

| Parameter | Requirement | Impact | Source |

| Silicon Purity | ≥ 97% | Higher purity can slow the reaction; lower purity yields unfavorable products. | uni-wuppertal.de |

| Silicon Particle Size | 45–250 µm | Optimizes surface area for efficient reaction. | uni-wuppertal.de |

The Müller-Rochow process yields a mixture of different chloromethylsilanes, necessitating a complex separation process. The primary product is dimethyldichlorosilane, which is the main precursor for silicones. wikipedia.org

Common by-products include:

Methyltrichlorosilane (B1216827) wikipedia.org

Trimethylchlorosilane wikipedia.org

Dichloromethylsilane wikipedia.org

High-boiling residues containing disilanes

The separation of these products is typically achieved through fractional distillation in a series of columns. wikipedia.orguni-wuppertal.de A significant challenge is the separation of azeotropic mixtures, such as chlorotrimethylsilane (B32843) and tetrachlorosilane (B154696). uni-wuppertal.de The purity of the final products is critical, as even small amounts of trifunctional silanes can lead to crosslinking in subsequent polymerization reactions, while monofunctional silanes act as chain terminators. uni-wuppertal.de

| Compound | Boiling Point (°C) | Source |

| Dichloromethylsilane | 41 | wikipedia.org |

| Trimethylchlorosilane | 57 | wikipedia.org |

| Methyltrichlorosilane | 66 | wikipedia.org |

| Dimethyldichlorosilane | 70 | wikipedia.org |

One patented method involves the reaction of low-boiling organosilicon by-products from dimethyldichlorosilane production and waste liquids from the Siemens polysilicon process. This process utilizes an aluminum chloride (AlCl₃) supported solid acid catalyst at temperatures between 250°C and 400°C and pressures of 0.1–1.0 MPa. This catalytic conversion can yield methylchlorosilane monomers with high conversion rates.

Another approach involves the cleavage of the Si-Si bond in chloromethyl-disilanes, which are high-boiling by-products of the direct synthesis, using hydrogen chloride. google.com This reaction can be catalyzed by substances like alkylureas or hexamethylphosphoric triamide (HMPT) at temperatures of 90–160 °C to produce valuable chloromethylsilanes. google.com

The Müller-Rochow Direct Synthesis Process and its Mechanistic Aspects

Influence of Silicon Purity and Particle Size on Synthesis

Laboratory-Scale Synthesis Techniques

In a laboratory setting, where the scale is smaller and the focus may be on producing specific or novel chloromethyl silanes, different synthetic techniques are employed.

One common laboratory method is the chlorination of alkylsilanes. For instance, chloro(chloromethyl)dimethylsilane (B161097) and dichloro(chloromethyl)methylsilane (B75390) can be prepared by the chlorination of the corresponding methylsilanes using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Another laboratory-scale technique involves coupling reactions using organometallic reagents. For example, (chloromethyl)lithium, generated in situ from bromochloromethane (B122714) and n-butyllithium, can be reacted with chlorosilanes to form chloromethylsilanes. Similarly, Grignard reagents, such as phenylmagnesium bromide, can be used to substitute chlorine atoms on a silicon center, as in the synthesis of (chloromethyl)(triphenyl)silane (B1606326) from chloromethyltrichlorosilane. The reduction of chlorosilanes using reagents like lithium aluminum hydride is another method to produce specific silanes.

The reaction of diazomethane (B1218177) with chlorosilanes under phase transfer catalysis (PTC) conditions is also a viable laboratory method for methylation to produce certain chloromethylsilanes.

| Laboratory Method | Reactants | Reagents/Catalysts | Key Features | Source |

| Chlorination of Alkylsilanes | Methylsilanes, Sulphuryl chloride | AIBN, Benzoyl peroxide | Good yields for specific chloromethylsilanes. | |

| Coupling with Organolithium | Bromochloromethane, Chlorosilanes | n-Butyllithium | In situ generation of reactive intermediate. | |

| Grignard Reaction | Chloromethyltrichlorosilane, Phenylmagnesium bromide | Diethyl ether | Stepwise substitution of chlorine atoms. | |

| Reduction of Chlorosilanes | Chlorosilanes | Lithium aluminum hydride | Produces specific silane hydrides. | |

| Reaction with Diazomethane | Chlorosilanes, Diazomethane | Phase Transfer Catalyst | Methylation of silicon-chlorine bonds. |

Grignard Reagent-Mediated Syntheses

The reaction of chlorosilanes with Grignard reagents represents a foundational method for creating silicon-carbon bonds. gelest.com This approach is versatile, though it requires careful control to achieve the desired product selectivity. gelest.comresearchgate.net

Reaction with Chlorosilanes and Control of Selectivity

The substitution of chlorine atoms on a silicon center with organic groups from a Grignard reagent is a common strategy. orgsyn.org However, the high reactivity of Grignard reagents can make it challenging to control the extent of substitution, especially when dealing with di-, tri-, or tetrachlorosilanes. sci-hub.se The order of addition is a critical factor in managing the reaction's selectivity; adding the Grignard reagent to the chlorosilane (reverse addition) is preferred for partial substitution. gelest.com

Several factors influence the selectivity of the Grignard reaction with chlorosilanes. The inductive effect of the substituents on the silicon atom plays a more significant role than steric hindrance in controlling the reaction rate. researchgate.net Generally, the rate of subsequent substitution reactions at the silicon center decreases with each addition, with the exception of reactions involving methylmagnesium halides, where subsequent steps can be faster. researchgate.net

Catalysts can also be employed to enhance selectivity. For instance, zinc chloride has been shown to catalyze substitution reactions with a broad range of organomagnesium reagents. orgsyn.orgorgsyn.org The use of Lewis acids like aluminum chloride has also been reported in the preparation of chloromethyl trimethylsilane (B1584522) from dimethyl chloromethyl silane and tetramethylsilane. google.com

The reaction solvent also impacts the outcome, with tetrahydrofuran (B95107) (THF) often being a more effective solvent than diethyl ether for these substitutions. gelest.comkoreascience.kr

Stoichiometry and Yield Optimization

Optimizing the stoichiometry of the reactants is crucial for maximizing the yield of the desired this compound. An excess of the Grignard reagent is often necessary to ensure the reaction goes to completion. orgsyn.org For example, in the synthesis of (chloromethyl)dimethylphenylsilane (B155712), a 1.2 equivalent of phenylmagnesium bromide is used relative to chloro(chloromethyl)dimethylsilane. orgsyn.org

The reaction conditions, including temperature and reaction time, also play a vital role. Grignard reactions are often initiated at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature or with heating. orgsyn.org Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants and scale. google.com

Yields for Grignard-mediated syntheses of chloromethyl silanes can be moderate to high. For instance, the zinc-catalyzed reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide can achieve yields of 80-81%. orgsyn.org However, side reactions can limit the yield, and purification steps like distillation under reduced pressure are often necessary to obtain a high-purity product. orgsyn.org

Table 1: Examples of Grignard Reagent-Mediated Syntheses of Chloromethyl Silanes

| Chlorosilane Substrate | Grignard Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, 1,4-Dioxane, 0°C to 23°C | (Chloromethyl)dimethylphenylsilane | 80-81 | orgsyn.orgorgsyn.org |

| Chloromethyltrichlorosilane | Phenylmagnesium bromide | Anhydrous ether, 0-25°C | (Chloromethyl)(triphenyl)silane | ~50-65 | |

| Dimethyl this compound | Methyl bromide magnesium Grignard reagent | Ether | Chloromethyl trimethylsilane | Not specified | google.comgoogle.com |

Coupling Reactions Involving (Chloromethyl)lithium

A powerful and widely applicable method for the synthesis of chloromethyl silanes involves the use of (chloromethyl)lithium. acs.orgresearchgate.netresearchgate.net This approach is particularly useful for creating multifunctional silanes and is compatible with a variety of sensitive functional groups. acs.orgresearchgate.netresearchgate.net

In Situ Generation of (Chloromethyl)lithium

(Chloromethyl)lithium is typically generated in situ to be used immediately in the reaction. acs.orgresearchgate.net A common method for its generation is the reaction of bromochloromethane with n-butyllithium in tetrahydrofuran (THF) at low temperatures, such as -60°C or -78°C. researchgate.netresearchgate.net Other precursors for generating halomethyllithium reagents include chloroiodomethane (B1360106) and dibromomethane. uni-saarland.de The choice of precursor and reaction conditions can be critical, as n-butyllithium can preferentially undergo halogen-metal exchange with certain dihalomethanes. uni-saarland.de For instance, with dibromomethane, n-butyllithium can lead to (bromomethyl)lithium. uni-saarland.de

Scope of Chlorosilane Substrates and Functional Group Compatibility

The coupling reaction with in situ generated (chloromethyl)lithium is applicable to a broad range of chlorosilane substrates. researchgate.netresearchgate.net This methodology has been successfully used to synthesize a variety of multifunctional (chloromethyl)silanes, including those with multiple chloromethyl groups and other reactive functionalities. acs.orgresearchgate.net Examples of synthesized compounds include Cl₂Si(CH₂Cl)₂, (MeO)₂Si(CH₂Cl)₂, and Si(CH₂Cl)₄. acs.orgresearchgate.net

A key advantage of this method is its compatibility with various functional groups. orgsyn.orgresearchgate.net It has been successfully employed for the synthesis of (chloromethyl)silanes containing reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl, generally resulting in high yields (often greater than 75%). researchgate.netresearchgate.net This wide functional group tolerance is a significant advantage over more reactive organometallic reagents like some Grignard reagents or other organolithium compounds, which may not be as compatible. orgsyn.org However, the high reactivity of organolithium reagents can sometimes limit functional group compatibility. orgsyn.org

Extension to Other Group 14 Elements

The synthetic strategy involving the in situ generation of (chloromethyl)lithium is not limited to silicon. The method has been successfully extended to the chloromethylation of other Group 14 element halides, including those of germanium (Ge) and tin (Sn). researchgate.netrsc.orgunimi.it This demonstrates the versatility of the approach for forming carbon-metal/metalloid bonds beyond organosilicon chemistry. For example, halostannanes and halogermanes react with lithium carbenoids like LiCH₂Cl to produce the corresponding α-chloromethyl derivatives. rsc.orgunimi.it

Table 2: Examples of (Chloromethyl)lithium Coupling Reactions

| Chlorosilane/Other Halide Substrate | Precursor for (Chloromethyl)lithium | Product | Yield (%) | Reference |

| Dichlorodimethylsilane (B41323) | Bromochloromethane/n-butyllithium | Bis(chloromethyl)dimethylsilane (B1265723) | >75 | researchgate.netresearchgate.net |

| Trichlorosilane (B8805176) | Bromochloromethane/n-butyllithium | Tris(chloromethyl)silane | High | acs.orgresearchgate.net |

| Silicon tetrachloride | Bromochloromethane/n-butyllithium | Tetrakis(chloromethyl)silane | High | acs.orgresearchgate.net |

| Tributyltin chloride | Chloroiodomethane/Methyllithium-lithium bromide | (Chloromethyl)tributylstannane | 93 | rsc.orgunimi.it |

| Dibutyltin dichloride | Chloroiodomethane/Methyllithium-lithium bromide | Bis(chloromethyl)dibutylstannane | 82 | rsc.orgunimi.it |

Cleavage of Chloromethyl-Disilanes with Hydrogen Chloride

A significant method for producing chloromethyl silanes involves the cleavage of the silicon-silicon (Si-Si) bond in chloromethyl-disilanes using hydrogen chloride (HCl). google.com This process is particularly valuable for recycling residues from the industrial synthesis of chloromethyl silanes. google.com The cleavage of the Si-Si bond with hydrogen chloride can lead to the formation of chlorohydridomethylsilanes, which are important for specific silicone syntheses. google.com While uncatalyzed cleavage is possible, it requires high temperatures, typically starting from 500 °C. google.com

To facilitate the Si-Si bond cleavage at lower temperatures and atmospheric pressure, various catalytic systems have been developed. google.com Effective catalysts for this reaction include alkylureas and hexamethylphosphoramide (B148902) (HMPA). google.com These catalysts enable the reaction to proceed efficiently under milder conditions. google.com Other catalysts that have been explored for Si-Si bond cleavage include tertiary amines, nickel or palladium complexes, and carboxylic acid amides. google.com Additionally, Lewis bases such as bis(dimethylamide)phosphoryl compounds and N-heterocycles, when grafted onto silica (B1680970) carriers, have been shown to be efficient catalysts for the disproportionation of chloromethyldisilanes. researchgate.net Grafted N,N-dialkylamino-3-propylsilyl compounds can also heterogeneously catalyze the Si-Si bond cleavage of disilanes with hydrogen chloride. researchgate.net

The cleavage of chloromethyl-disilanes with hydrogen chloride is typically carried out at temperatures ranging from 90 to 160 °C. The reaction involves a controlled flow of hydrogen chloride gas through the starting material, such as 1,1,2,2-tetrachloro-1,2-dimethyl-disilane. This process yields a mixture of chloromethylsilanes, including trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane. Conversion rates can be quite high, with reports of approximately 70% conversion within 45 minutes at moderate temperatures. The reaction is selective in cleaving the Si-Si bond, providing a viable route to valuable monosilane products. The use of grafted N,N-dialkylamino-3-propylsilyl compounds as heterogeneous catalysts allows for the reaction to be performed at 170 °C, resulting in excellent yields of a mixture of chloromethylmonosilanes. researchgate.net This reaction can also be conducted under pressure. researchgate.net

Table 1: Reaction Parameters for Catalytic Cleavage of Chloromethyl-Disilanes

| Parameter | Value | Reference |

| Starting Material | 1,1,2,2-tetrachloro-1,2-dimethyl-disilane | |

| Catalyst | Alkylureas or Hexamethylphosphoramide (HMPA) | google.com |

| Temperature | 90–160 °C | |

| Reactant | Hydrogen Chloride | google.com |

| Products | Trichloromethylsilane, Dichloromethylsilane, Dichlorodimethylsilane | |

| Conversion | ~70% in 45 minutes |

Catalytic Systems for Si-Si Bond Cleavage

Gas-Phase Chlorination of Methyl Chlorosilanes

Gas-phase chlorination presents another important pathway for the synthesis of chloromethyl silanes. This method involves the direct reaction of methyl chlorosilanes with chlorine gas in the vapor phase. google.com A key advantage of this approach is that it can be carried out under normal visible light, without the need for a special ultraviolet light source. google.com

The gas-phase chlorination reaction is typically conducted at temperatures between 50-80°C with reaction times ranging from 1 to 24 hours. google.com The molar ratio of methylchlorosilane to chlorine is a critical parameter, generally maintained in the range of 1:0.1 to 1:0.75, with a more preferred range of 1:0.15 to 1:0.43. google.com To control the reaction and mitigate the formation of polychlorinated by-products, an inert gas such as nitrogen, helium, or argon can be mixed with the chlorine gas, with the inert gas content ranging from 0-80%. google.com By carefully controlling the heating rate and chlorine flow, it is possible to achieve a high conversion of methyl chlorosilanes to chloromethyl chlorosilanes, with reports of over 90-95% conversion and minimal formation of multiply chlorinated by-products. google.com The process can be designed as a loop reactor where the product, chloromethyl chlorosilane, is continuously returned to the raw material vessel, ensuring high conversion. google.com

Table 2: Parameters for Gas-Phase Chlorination of Methyl Chlorosilanes

| Parameter | Value | Reference |

| Reactants | Methyl chlorosilane, Chlorine gas | google.com |

| Light Source | Normal visible light | google.com |

| Temperature | 50–80 °C | google.com |

| Reaction Time | 1–24 hours | google.com |

| Molar Ratio (Methylchlorosilane:Chlorine) | 1:0.1–0.75 | google.com |

| Inert Gas Content | 0–80% | google.com |

| Conversion Rate | >90-95% | google.com |

Synthesis of Specific this compound Derivatives

Beyond the general synthetic routes, specific methods exist for the preparation of particular this compound derivatives.

An improved process for preparing chloromethyl methyl ether, which can be an intermediate in related syntheses, involves the reaction of methanol (B129727) and/or methylal with formaldehyde (B43269) in the presence of anhydrous hydrogen chloride. google.com In this process, methanol or methylal is first pretreated with HCl under anhydrous conditions. google.com Subsequently, approximately 0.6 to 1.0 equivalents of formaldehyde per equivalent of methanol are added at a controlled rate while maintaining a temperature below 45°C. google.com It is crucial to add sufficient anhydrous HCl to ensure the reaction mixture remains saturated. google.com This method is designed to minimize the formation of the bis(chloromethyl)ether by-product. google.com While this specific example focuses on chloromethyl methyl ether, the underlying principle of reacting a silicon compound with formaldehyde is a potential route for introducing a chloromethyl group. For instance, the antifungal drug butenafine (B35027) and a derivative of the NSAID flurbiprofen (B1673479) have been synthesized using a silane-mediated methylation of C(sp2)-H and N-H bonds with formaldehyde. nih.gov

Synthetic Routes to Multifunctional Chloromethylsilanes

The synthesis of multifunctional chloromethylsilanes, which are organosilicon compounds containing more than one chloromethyl (CH₂Cl) group and potentially other functional groups attached to the silicon atom, is of significant interest for various applications in synthetic organosilicon chemistry. acs.orgacs.orgfigshare.com These compounds serve as versatile building blocks for creating more complex organofunctional silanes. acs.org Several synthetic methodologies have been developed to produce these valuable compounds, ranging from laboratory-scale coupling reactions to industrial processes.

One of the most effective and widely used laboratory methods for preparing a variety of multifunctional (chloromethyl)silanes is the coupling reaction between a suitable chlorosilane and (chloromethyl)lithium. acs.orgresearchgate.netacs.org The (chloromethyl)lithium is typically generated in situ from bromochloromethane (BrCH₂Cl) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures. acs.orgresearchgate.netacs.org This method is highly versatile and has been successfully applied to synthesize bis(chloromethyl)silanes, tris(chloromethyl)silanes, and even tetrakis(chloromethyl)silane. acs.org The reaction's applicability extends to a wide array of chlorosilanes, including those with reactive Si-Si, Si-H, Si-vinyl, and Si-allyl bonds, generally providing the corresponding (chloromethyl)silanes in high yields. researchgate.net

For instance, tetrakis(chloromethyl)silane (Si(CH₂Cl)₄) can be synthesized by treating tetrachlorosilane (SiCl₄) with four molar equivalents of the in situ generated (chloromethyl)lithium, achieving a yield of 26%. acs.orgacs.org This particular multifunctional silane is a key starting material for producing a wide range of tetrafunctionalized tetraorganylsilanes. acs.orgacs.org

The synthesis of tris(chloromethyl)silanes can also be achieved through this lithiation route. The process for creating compounds like tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane begins with the reaction of tetrachlorosilane with one molar equivalent of (2,4,6-trimethoxyphenyl)lithium to yield trichloro(2,4,6-trimethoxyphenyl)silane. acs.org This intermediate is then treated with bromochloromethane and n-butyllithium to produce the final product. acs.org Further reactions can convert this product into other tris(chloromethyl)silanes, such as ClSi(CH₂Cl)₃ and MeOSi(CH₂Cl)₃. acs.org

Another significant, primarily industrial, route to chloromethylsilanes is the Müller-Rochow process. uni-wuppertal.desilicones.eu This "direct synthesis" involves reacting elemental silicon with methyl chloride (CH₃Cl) at high temperatures (250-350°C) in the presence of a copper catalyst. uni-wuppertal.degelest.com While this process is the cornerstone of the silicone industry and primarily yields methylchlorosilanes like dimethyldichlorosilane, it is the foundational step for producing the precursors to many functionalized silanes. silicones.eugelest.com The direct reaction can be adapted for more complex structures; for example, α-chloromethylsilanes can react directly with elemental silicon in a similar fashion to produce compounds containing Si-C-Si linkages, such as 1,1,1,3,3,-pentachloro-1,3-disilabutane. gelest.com

Gas-phase chlorination represents another synthetic strategy. This method involves the direct gas-phase chlorination of methylchlorosilanes under visible light to produce the corresponding chloromethylchlorosilanes. google.com The reaction can be performed at temperatures between 50-80°C. google.com For example, trimethylchlorosilane can be chlorinated in the gas phase to yield chloromethyl(dimethyl)chlorosilane. google.com

The table below summarizes selected synthetic routes to various multifunctional chloromethylsilanes, highlighting the diversity of achievable structures.

| Starting Material(s) | Key Reagents/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Tetrachlorosilane (SiCl₄) | 4 molar equiv. BrCH₂Cl / n-BuLi | Tetrakis(chloromethyl)silane (Si(CH₂Cl)₄) | 26% | acs.orgacs.org |

| Trichloro(2,4,6-trimethoxyphenyl)silane | BrCH₂Cl / n-BuLi | Tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane | 39% | acs.org |

| Bis(phenylthio)methylsilane (MeSi(SPh)₂CH₂Cl) | Triflic acid, then triethylammonium (B8662869) chloride | Dichlorobis(chloromethyl)silane (Cl₂Si(CH₂Cl)₂) | 67% | acs.org |

| (Chloromethyl)methyldichlorosilane, Silicon (Si) | Direct reaction | 1,1,1,3,3,-pentachloro-1,3-disilabutane and 2,2,4,4,6,6-hexachloro-2,4,6-trisilaheptane | 28.7% and 16.7% respectively | gelest.com |

| Chloromethyltrichlorosilane, 4-bromofluorobenzene | Magnesium (to form Grignard reagent) | Chloro(chloromethyl)[bis(4-fluorophenyl)]silane | 61% | prepchem.com |

Chemical Reactivity and Reaction Mechanisms of Chloromethyl Silanes

Nucleophilic Substitution Reactions

The reactive chlorine atom attached to the silicon center makes chloromethyl silanes highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of more complex organosilicon compounds.

Chloromethyl silanes readily react with water in a hydrolysis reaction, which can be vigorous. chemicalbook.comvulcanchem.com This process involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chlorine atom and the formation of a silanol (B1196071) intermediate (a compound containing a Si-OH group). oecd.orgsolubilityofthings.com The other product of this initial reaction is hydrogen chloride (HCl). chemicalbook.com

The generated silanols are often unstable and tend to undergo subsequent condensation reactions with each other. In these condensation reactions, a molecule of water is eliminated, and a stable silicon-oxygen-silicon (Si-O-Si) linkage is formed, resulting in the creation of siloxanes. oecd.orgsinosil.com Depending on the reaction conditions and the specific chloromethyl silane (B1218182) used, this process can lead to the formation of linear or cyclic siloxane polymers. azmax.co.jp The hydrolysis of chloroalkyl chlorosilanes is typically rapid, with half-lives of less than a minute. oecd.org

Table 1: Products of Chloromethyl Silane Hydrolysis

| Reactant | Primary Product | Byproduct | Final Product |

| This compound | Silanol | Hydrogen Chloride | Siloxane |

Data sourced from multiple references. oecd.orgsinosil.com

In a reaction analogous to hydrolysis, chloromethyl silanes react with alcohols to form alkoxysilanes. This process, known as alcoholysis, involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing the chloride and forming a new silicon-oxygen-carbon (Si-O-R) bond. google.com The byproduct of this reaction is also hydrogen chloride. google.com

For instance, the reaction of chloromethyltrichlorosilane with methanol (B129727) yields chloromethyl trimethoxysilane (B1233946). google.com The reactivity of this process can be influenced by the steric bulk of the alcohol. azmax.co.jp This method is a common and convenient route for the synthesis of various alkoxysilanes, which are often more stable and easier to handle than their chlorosilane precursors. azmax.co.jp

Chloromethyl silanes readily undergo nucleophilic substitution with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). orgsyn.orgthieme-connect.de These reactions are fundamental for forming new silicon-carbon bonds. The organometallic reagent acts as a source of a carbanion, which attacks the electrophilic silicon atom, displacing the chloride and attaching the organic group to the silicon. thieme-connect.de

For example, the reaction of chloromethyl(chloro)dimethylsilane with Grignard or organolithium reagents proceeds without substitution of the halogen at the alpha-position of the chloromethyl group. thieme-connect.de The synthesis of various multifunctional (chloromethyl)silanes has been achieved through the coupling reactions between in situ generated (chloromethyl)lithium and different chlorosilanes. researchgate.netacs.org The choice of the organometallic reagent can influence the reaction's scope and efficiency; organolithium reagents are generally highly reactive, while organomagnesium reagents might require catalysts or harsher conditions to proceed to completion. orgsyn.org The reaction of tri-isopropyloxy(chloromethyl)silane with magnesium produces a stable Grignard reagent in THF, which can then be coupled with organic bromides to yield trialkoxysilylated compounds. x-mol.net

Chloromethyl silanes possess two types of carbon-halogen bonds: the silicon-chlorine (Si-Cl) bond and the carbon-chlorine (C-Cl) bond. The Si-Cl bond is significantly more reactive towards nucleophiles than the C-Cl bond. vulcanchem.com This difference in reactivity is attributed to several factors. The silicon atom is more electropositive than carbon, making the Si-Cl bond more polar and the silicon atom more susceptible to nucleophilic attack.

Research has shown that in reactions with nucleophiles, substitution preferentially occurs at the silicon center. vulcanchem.comthieme-connect.de The C-Cl bond in the chloromethyl group is less reactive, though its reactivity can be influenced by the substituents on the silicon atom. researchgate.net For instance, electron-donating groups on the silicon can increase the reactivity of the C-Cl bond in certain reactions like Friedel-Crafts alkylation. researchgate.net The activation of both Si-Cl and C-Cl bonds can be achieved using specific reagents, such as low-valent main group metal complexes. rsc.org

Reactions with Organometallic Reagents

Reduction Reactions

Chloromethyl silanes can be reduced to the corresponding silanes (compounds containing Si-H bonds) using hydride-donating reagents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). In this reaction, the hydride ion (H⁻) from the reducing agent acts as a nucleophile, attacking the silicon atom and displacing the chlorine atom to form a new silicon-hydrogen bond.

This reduction is a fundamental transformation in organosilicon chemistry, providing a route to hydridosilanes, which are themselves valuable precursors for a variety of other organosilicon compounds through reactions like hydrosilylation. msu.edu

Borohydride (B1222165) Catalyzed Redistribution Reactions of Hydrosilanes and Chlorosilanes

The redistribution reaction between hydrosilanes and chlorosilanes is a significant pathway for the synthesis of hydrochlorosilanes, which are valuable precursors for silicon-containing materials like polysiloxanes and polysilanes. rsc.orgsemanticscholar.orgresearchgate.net Historically, these reactions were often catalyzed by substances like aluminum chloride (AlCl₃), quaternary ammonium (B1175870) salts, or tertiary amines, but these methods typically demand high temperatures and rigorous operating conditions. rsc.orgsemanticscholar.org A more recent and facile approach involves the use of various borohydrides as catalysts, which can efficiently promote the redistribution reaction under milder conditions. rsc.orgresearchgate.netrsc.org

The effectiveness of the borohydride-catalyzed redistribution is influenced by both the specific catalyst used and the solvent. rsc.orgrsc.org For instance, lithium borohydride (LiBH₄) has been successfully employed as a catalyst in hexamethylphosphoramide (B148902) (HMPA) for a range of substrates. rsc.orgsemanticscholar.orgrsc.org This catalytic system demonstrates advantages such as mild reaction conditions, readily available catalysts, relatively fast reaction rates, and high conversion efficiency. semanticscholar.org

The general reaction involves the exchange of hydrogen and chlorine atoms between a hydrosilane and a chlorosilane. An example is the reaction between chloromethylsilane (ClCH₂SiH₃) and chloromethyltrichlorosilane (ClCH₂SiCl₃) to produce chloromethyldichlorosilane (ClCH₂SiHCl₂) and chloromethylchlorosilane (ClCH₂SiH₂Cl). rsc.orgsemanticscholar.org

Table 1: Effect of Catalyst on the Redistribution of ClCH₂SiH₃ and ClCH₂SiCl₃

| Entry | Catalyst | Time (h) | Conversion of ClCH₂SiH₃ (%) | Yield of ClCH₂SiH₂Cl (%) | Yield of ClCH₂SiHCl₂ (%) |

| 1 | None | 24 | 0 | 0 | 0 |

| 2 | LiCl | 24 | 93 | 45 | 48 |

| 3 | BH₃/LiCl | 5 | >99 | 49 | 50 |

| 4 | LiBH₄ | 5 | >99 | 48 | 51 |

Data sourced from a study where reaction conditions were: ClCH₂SiH₃ (0.01 mol), ClCH₂SiCl₃ (0.02 mol), catalyst (3.0 mol%), THF (5 mL), at room temperature. Yields were determined by ¹H NMR. semanticscholar.org

Mechanistic Investigations via Computational Methods

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of borohydride-catalyzed redistribution reactions. rsc.orgnih.gov The proposed mechanism suggests that the processes of Si-H chlorination and Si-Cl reduction occur concurrently. rsc.org

A key aspect of the proposed mechanism is the activation of the Si-H bond. rsc.orgsemanticscholar.org It is hypothesized that the reaction may proceed through pentacoordinate silicon intermediates. rsc.org The catalyst, such as borane (B79455) (BH₃) or a chloride ion (Cl⁻), plays a crucial role in this activation. rsc.orgsemanticscholar.org For example, in the redistribution between ClCH₂SiH₃ and ClCH₂SiCl₃, the introduction of BH₃ significantly accelerates the reaction compared to using LiCl alone, supporting the role of the borohydride component in the catalytic cycle. semanticscholar.org

Computational results indicate that in the formation of a pentacoordinate intermediate, the Si-H bond length changes significantly, reflecting its activation. rsc.org For instance, calculations showed the Si-H bond length elongating from approximately 1.49 Å to 1.65 Å in a proposed intermediate, which supports the role of BH₃ or Cl⁻ in activating the Si-H bond for the chlorination process. rsc.org Further computational investigations into B(C₆F₅)₃-catalyzed hydrosilation reactions have also highlighted the ability of boranes to activate silanes by abstracting a hydride, forming an incipient silylium (B1239981) species that drives the reaction. cmu.edu This general principle of silane activation by boranes supports the proposed mechanistic pathways in redistribution reactions.

Rearrangement Reactions

Thermal Rearrangements of Chloromethylsilanes

Chloromethylsilanes can undergo thermal rearrangement reactions to form more stable isomers. researchgate.net These rearrangements often occur through an intermolecular process rather than the intramolecular pathway observed in other halogenoalkylsilanes. rsc.org The study of these reactions is important for industrial applications, and computational methods like Density Functional Theory (DFT) have been employed to understand the mechanisms. researchgate.netresearchgate.net

Migratory Pathways of Chlorine and Hydrogen Atoms

The thermal rearrangement of chloromethylsilanes proceeds via a specific migratory pathway. researchgate.netresearchgate.net Theoretical studies have shown that the reaction occurs through a single primary pathway involving a simultaneous migration of both a chlorine atom and a hydrogen atom. researchgate.netresearchgate.net The chlorine atom migrates from the carbon atom to the silicon atom, while a hydrogen atom concurrently migrates from the silicon atom to the carbon atom. researchgate.net This process goes through a double-three-membered-ring transition state. researchgate.netresearchgate.net

For example, the thermal rearrangement of chloromethylsilane (H₃SiCH₂Cl) results in the formation of methylchlorosilane (CH₃SiH₂Cl). researchgate.net Similar rearrangements have been studied for (chloromethyl)dimethylsilane (B1588744) and (chloromethyl)vinylsilane, which form trimethylchlorosilane and vinylmethylchlorosilane, respectively. researchgate.net

Table 2: Calculated Energy Barriers for Thermal Rearrangement of Chloromethylsilanes

| Reactant | Product | Energy Barrier (kJ mol⁻¹) |

| Chloromethylsilane | Methylchlorosilane | 217.4 |

| (Chloromethyl)dimethylsilane | Trimethylchlorosilane | 201.6 |

| (Chloromethyl)vinylsilane | Vinylmethylchlorosilane | 208.7 |

Data calculated at the B3LYP/6-311G(d, p) level of theory. researchgate.net

Catalysis in Thermal Rearrangements (e.g., by AlCl₃, BF₃)

The thermal rearrangement of chloromethylsilanes can be catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.netresearchgate.net The presence of these catalysts can significantly alter the reaction pathways and lower the energy barriers. researchgate.net AlCl₃, in particular, is known for its outstanding catalytic activity in a wide range of processes, including disproportionation reactions. researchgate.net

Computational studies on the catalyzed thermal rearrangement of chloromethylsilane have revealed two potential pathways, designated MX₃-1 and MX₃-2 (where M is Al or B, and X is Cl or F). researchgate.net The results indicate that only the MX₃-1 pathway has a catalytic effect. researchgate.netresearchgate.net The rate-determining step in these reactions is the formation of the transition state. researchgate.net The aluminum atom in the AlCl₃-catalyzed reaction can form an approximate tetrahedral coordination with four chlorine atoms, which results in the lowest energy barrier for the rearrangement. researchgate.netresearchgate.net Both kinetic and thermodynamic calculations confirm that AlCl₃ is a more effective catalyst than BF₃ for this transformation. researchgate.net

Fluoride (B91410) Ion Induced Rearrangements

Fluoride ions can induce rearrangement reactions in certain chloromethyl-substituted silanes. researchgate.net The reaction is typically carried out using a source of fluoride ions, such as potassium fluoride, solubilized by a crown ether (e.g., 18-crown-6) in an aromatic solvent. researchgate.net

In these rearrangements, an aryl or vinyl group migrates from the silicon atom to the adjacent carbon atom. researchgate.net A plausible mechanism suggests that the process is initiated by the addition of the fluoride ion to the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. researchgate.net This is followed by the migration of a substituent group from the silicon to the carbon atom. For example, phenyl(chloromethyl)dimethylsilane rearranges to form benzyl(chloro)dimethylsilane in the presence of fluoride ions. researchgate.net

However, this rearrangement is not universal for all chloromethylsilanes. Attempts to induce similar rearrangements in methyl-, alkynyl-, and furyl(chloromethyl)silanes under the same conditions have been unsuccessful. researchgate.net

Oxidative Addition Reactions with Metal Chlorides

Chloromethyl silanes can participate in oxidative addition reactions with transition metal complexes. libretexts.org This type of reaction involves the cleavage of a bond in the silane molecule (e.g., Si-H or Si-C) and the formation of two new bonds to the metal center, resulting in an increase in both the coordination number and the oxidation state of the metal. libretexts.orglibretexts.org

For example, chloro(methyl)silanes have been reported to react with certain metal chlorides, such as molybdenum pentachloride (MoCl₅), through an oxidative addition pathway. This process can lead to the formation of Si-Cl bonds. The general mechanism for the oxidative addition of a silane (containing an Si-H bond) to a metal center involves the formation of a silyl (B83357) σ-complex intermediate, followed by the concerted insertion of the metal into the Si-H bond. libretexts.org This step proceeds with retention of the configuration at the silicon atom. libretexts.org

While the focus is often on Si-H bond activation, C-Cl bonds can also undergo oxidative addition. In reactions catalyzed by rhodium complexes, for instance, the oxidative addition of a C-Cl bond to a Rh(I) center is a key step. researchgate.netcsic.es The kinetics of such additions are influenced by the C-Cl bond dissociation energy, with weaker bonds reacting faster. researchgate.net This reactivity is fundamental to many catalytic cycles, including cross-coupling and direct arylation reactions. researchgate.netorganic-chemistry.org

Hydrosilylation Reactions and Catalytic Mechanisms

Hydrosilylation is a significant reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.org This reaction is a primary method for forming organosilicon compounds. libretexts.org

Palladium complexes, particularly those with phosphine (B1218219) ligands, are effective catalysts for the hydrosilylation of unsaturated compounds like vinylsilanes. capes.gov.brlibretexts.org The catalytic cycle, often described by the Chalk-Harrod mechanism or a modified version, typically begins with the oxidative addition of the hydrosilane's Si-H bond to the low-valent palladium center. libretexts.orgnih.gov This is followed by the coordination of the alkene (or alkyne) and its insertion into the Pd-H or Pd-Si bond. The final step is the reductive elimination of the product, which regenerates the active catalyst. libretexts.org Palladium-phosphine systems have shown exceptional catalytic activity compared to other metal-based systems for certain substrates. libretexts.org

The hydrosilylation of terminal alkynes can yield two primary regioisomers: the α-adduct, where the silicon atom adds to the internal carbon of the triple bond, and the β-adduct, where the silicon adds to the terminal carbon. scientificspectator.comresearchgate.net The distribution of these products is highly dependent on the catalyst, the silane, and the alkyne substrate. scientificspectator.comresearchgate.net

In the palladium-phosphine catalyzed hydrosilylation of vinyltri(chloro, methyl)silanes, the reaction predominantly yields 1,2-bis(silyl)ethanes, which are β-adducts. capes.gov.br However, an interesting exception occurs when all substituents on both silicon atoms of the reactants are chlorine; in this case, the reaction selectively produces the 1,1-bis(trichlorosilyl)ethane, an α-adduct. capes.gov.br Generally, for terminal alkynes, platinum-catalyzed hydrosilylation often leads to a mixture of α and β-(E)-alkenylsilanes, resulting from cis-addition. libretexts.orgorganic-chemistry.org In contrast, some ruthenium-based catalysts can promote trans-addition, leading to (Z)-vinylsilanes. nih.gov The choice of catalyst and reaction conditions allows for the control of regioselectivity, enabling the targeted synthesis of either α- or β-vinylsilanes. researchgate.netmdpi.com

Palladium Phosphine Complex Catalysis

Chemical Interactions with Hydroxylated Surfaces (e.g., Silica)

Chloromethyl silanes are known to react with hydroxylated surfaces, such as silica (B1680970) (SiO₂), to form a chemically bonded surface layer. scispace.comrsc.org This process, often referred to as silylation or grafting, modifies the surface properties of the material. nih.gov The reaction typically occurs at elevated temperatures, for instance, methyl chlorosilane vapors react with silica surfaces at temperatures above 250°C. scispace.comrsc.orgrsc.org

The fundamental reaction involves the condensation of the chlorosilane with the surface silanol groups (Si-OH), eliminating hydrogen chloride (HCl) and forming a stable siloxane (Si-O-Si) bond between the silane and the surface. rsc.orgnih.gov

The surface of silica features different types of silanol groups, primarily isolated (or free) hydroxyl groups and hydrogen-bonded (or vicinal) hydroxyl groups. semi.ac.cnutwente.nl The reactivity of chloromethyl silanes towards these groups can be selective. scispace.comrsc.org

Infrared spectroscopic studies have shown that more sterically hindered silanes, such as trimethylchlorosilane and dimethylchlorosilane, react selectively and completely with the isolated surface hydroxyls. scispace.comrsc.orgrsc.org In contrast, less sterically hindered and more reactive silanes, like monomethyl- and tetrachlorosilanes, are capable of reacting with both isolated and some of the hydrogen-bonded hydroxyl groups. scispace.comrsc.org The selectivity of these reactions is thought to be largely controlled by the stereochemistry of the transition state. scispace.comrsc.org The initial interaction often involves hydrogen bonding between the silane and the surface silanol groups before the chemical condensation reaction occurs. nih.gov The accessibility and density of these isolated silanol sites are crucial for achieving a high degree of surface modification. nih.govutwente.nl

Interactive Data Table: Reactivity of Chloromethyl Silanes

| Section | Reactant(s) | Catalyst/Conditions | Key Product(s)/Outcome | Research Finding |

| 3.3.2.1 | Aryl(chloromethyl)diphenylsilanes | Fluoride Ion (F⁻) | Rearranged Silyl Ether | Migration is controlled by the carbanionic stability of the migrating group. acs.orgcolab.ws |

| 3.4 | Chloro(methyl)silanes | Metal Chlorides (e.g., MoCl₅) | Si-Cl Bond Formation | Reaction proceeds via oxidative addition. |

| 3.5.1 | Vinyltri(chloro, methyl)silanes, Hydrosilanes | Palladium Phosphine Complexes | 1,2-bis(silyl)ethanes (β-adducts) | Palladium complexes are effective catalysts for hydrosilylation. capes.gov.br |

| 3.5.2 | Vinyltrichlorosilane, Trichlorosilane (B8805176) | Palladium Phosphine Complexes | 1,1-bis(trichlorosilyl)ethane (α-adduct) | High chloro-substitution leads to selective formation of the α-adduct. capes.gov.br |

| 3.6.1 | Dimethylchlorosilane, Silica Surface | Heat (>250°C) | Surface-grafted Dimethylsilyl Groups | Reacts selectively with isolated hydroxyl groups on the silica surface. scispace.comrsc.org |

| 3.6.1 | Monomethyltrichlorosilane, Silica Surface | Heat (>250°C) | Surface-grafted Monomethylsilyl Groups | Reacts with both isolated and hydrogen-bonded hydroxyl groups. scispace.comrsc.org |

Stereochemical Influence on Reaction Selectivity

The stereochemical outcome of reactions involving chloromethyl silanes is a critical aspect that dictates the three-dimensional structure of the resulting products. The ability to control the formation of specific stereoisomers is paramount in fields such as pharmaceutical synthesis and materials science, where the biological activity or material properties are often dependent on a single stereoisomer. numberanalytics.comwikipedia.org The influence on reaction selectivity can be broadly categorized into diastereoselectivity and enantioselectivity, both of which are significantly affected by the steric and electronic properties of the silicon center and the reaction mechanism. numberanalytics.com

When a reaction creates a new stereocenter in a molecule that is already chiral, the potential products are diastereomers. The reaction is considered diastereoselective if it preferentially forms one diastereomer over another. libretexts.org In the context of chloromethyl silanes, neighboring groups, including silyl groups, can exert a significant influence on the stereochemical course of a reaction. unl.edu

Research into the Lewis acid-mediated allylation of chiral monoperoxyacetals has demonstrated that neighboring groups, such as iodo, alkoxy, and silyl groups, can impart useful levels of diastereoselection. unl.edu Although peroxyacetals are generally less reactive than their nonperoxidic counterparts, they exhibit similar stereochemical trends. unl.edu The diastereoselectivity observed in these reactions suggests a strong interaction with a peroxycarbenium ion or a similar intermediate species. unl.edu The level of stereochemical induction varies depending on the nature and location of the influencing group. For instance, the diastereoselection in reactions of 3-acyloxy peroxyacetals is dependent on the bulk of the side chain. unl.edu

The table below, derived from studies on substituted peroxyacetals, illustrates how different neighboring groups can direct the stereochemical outcome of allylation reactions, resulting in a preference for either the anti or syn diastereomer.

Table 1: Influence of Neighboring Groups on Diastereoselectivity in Allylation Reactions

| Substrate Substituent (at C-2) | Product Diastereomeric Ratio (anti:syn) |

|---|---|

| Iodo | 91:9 |

| Methoxy (B1213986) | 33:67 |

| Phenyl | 50:50 |

| Triphenylsilyl | 67:33 |

Data derived from studies on the allylation of substituted chiral peroxyacetals, demonstrating the directing effect of various functional groups. unl.edu

The results indicate that an iodo-substituent strongly favors the formation of the anti product, while a methoxy group directs the reaction toward the syn product. unl.edu A triphenylsilyl group also shows a preference for the anti diastereomer. unl.edu This directing ability is crucial for synthesizing complex molecules with specific, predictable stereochemistry.

In Grignard reactions involving silanes, it has been found that the inductive effect of substituents at the silicon center often plays a more significant role in controlling the reaction rate than steric hindrance. researchgate.net However, steric effects remain a key factor in determining stereoselectivity, especially in nucleophilic substitution reactions. numberanalytics.comnsf.gov Reactions proceeding via an SN2 mechanism, for example, are stereospecific and result in an inversion of the configuration at the chiral center. libretexts.org If a nucleophile attacks a chiral this compound from the side opposite to the leaving group (backside attack), the product will have the opposite stereochemical configuration to the starting material. libretexts.org

Enantioselective synthesis, which aims to produce one enantiomer of a chiral product in excess over the other, can be achieved using various strategies. wikipedia.org These include the use of chiral catalysts, chiral auxiliaries that are temporarily attached to the substrate to direct the reaction, or starting from a chiral pool of readily available enantiopure molecules. wikipedia.org In reactions involving chloromethyl silanes, asymmetric induction can be achieved through the use of chiral ligands on a metal catalyst or by employing a chiral Grignard reagent. amazon.ie The development of asymmetric catalysis has provided powerful tools for controlling the stereochemistry of reactions involving silyl compounds. escholarship.org

Derivatization and Complex Architectures from Chloromethyl Silanes

Synthesis of Multifunctional Chloromethylsilanes

Multifunctional (chloromethyl)silanes, which contain either multiple chloromethyl groups or a combination of chloromethyl groups and other silicon-functional moieties, are valuable precursors in synthetic organosilicon chemistry. researchgate.netacs.orgresearchgate.net Their synthesis is primarily achieved through coupling reactions involving chlorosilanes and an in situ generated (chloromethyl)lithium reagent. researchgate.netresearchgate.net This method is versatile and can be applied to a wide array of chlorosilanes. researchgate.net

A range of silanes featuring more than one Si-CH₂Cl group has been successfully synthesized. researchgate.netacs.org The key synthetic strategy involves the reaction of chlorosilanes with (chloromethyl)lithium, which is typically generated in situ from bromochloromethane (B122714) and n-butyllithium in tetrahydrofuran (B95107). researchgate.netresearchgate.netfigshare.com This approach has enabled the preparation of compounds with two, three, or even four chloromethyl groups attached to a single silicon atom. researchgate.netacs.org For instance, the reaction of dichlorodimethylsilane (B41323) with (chloromethyl)lithium can yield bis(chloromethyl)silanes. researchgate.net The resulting multifunctional compounds, such as Dichlorodi(chloromethyl)silane, Chloro-tris(chloromethyl)silane, and Tetrakis(chloromethyl)silane, serve as important building blocks for more complex tetrafunctional silanes. researchgate.net

Table 1: Examples of Synthesized Chloromethylsilanes with Multiple Si-CH₂Cl Moieties

| Compound Name | Chemical Formula | Reference(s) |

| Dichlorodi(chloromethyl)silane | Cl₂Si(CH₂Cl)₂ | researchgate.netacs.org |

| Chloro-tris(chloromethyl)silane | ClSi(CH₂Cl)₃ | researchgate.netacs.org |

| Tetrakis(chloromethyl)silane | Si(CH₂Cl)₄ | researchgate.netacs.org |

These compounds have been characterized using NMR spectroscopy (¹H, ¹³C, ²⁹Si) and elemental analysis, with single-crystal X-ray diffraction being used for structural confirmation of specific examples like Tetrakis(chloromethyl)silane. researchgate.netresearchgate.netfigshare.com

The synthetic methodology for creating multifunctional chloromethylsilanes also allows for the incorporation of other reactive groups on the silicon atom, leading to heterofunctionalized silanes. researchgate.netacs.org These compounds are of significant interest for their tailored reactivity in subsequent chemical transformations. researchgate.netfigshare.com By selecting appropriate starting chlorosilanes, functional groups such as methoxy (B1213986) (MeO) or chloroethyl can be introduced alongside one or more chloromethyl moieties. researchgate.netacs.org For example, compounds like (MeO)₂Si(CH₂Cl)₂, MeOSi(CH₂Cl)₃, and ClCH₂CH₂Si(CH₂Cl)₃ have been synthesized and characterized. researchgate.netacs.orgresearchgate.netfigshare.com The 2,4,6-trimethoxyphenyl (TMOP) group has also been utilized as a protecting group in the synthesis of silicon-functionalized (silylmethyl)silanes, which can then be selectively cleaved to introduce functional groups like ClMe₂SiCH₂, MeOMe₂SiCH₂, or Cl₂MeSiCH₂. researchgate.net

Table 2: Examples of Synthesized Chloromethylsilanes with Additional Si-Functional Groups

| Compound Name | Chemical Formula | Reference(s) |

| Di(methoxy)di(chloromethyl)silane | (MeO)₂Si(CH₂Cl)₂ | researchgate.netacs.org |

| Methoxy-tris(chloromethyl)silane | MeOSi(CH₂Cl)₃ | researchgate.netacs.org |

| Tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane | C₁₂H₁₅Cl₃O₃Si | researchgate.netacs.org |

| (2-Chloroethyl)tris(chloromethyl)silane | ClCH₂CH₂Si(CH₂Cl)₃ | researchgate.netacs.org |

Compounds with Multiple Si-CH₂Cl Moieties

Formation of Hypercoordinate Silicon Compounds

Chloromethylsilanes, particularly those bearing three alkoxy or halogen substituents, are key precursors for synthesizing hypercoordinate silicon compounds where the silicon atom has a coordination number greater than four. nih.govresearchgate.netresearcher.liferesearchgate.netmdpi.com These higher-coordinate species, such as silicates and silatranes, exhibit unique structural features and reactivity. researchgate.net

Pentacoordinate silicon derivatives containing a chloromethyl ligand, known as chloromethylsilicates, are versatile chemical species. nih.govresearcher.life A common synthetic route involves starting with a corresponding tetravalent trialkoxy- or trihalogeno(chloromethyl)silane. nih.govresearchgate.netresearcher.lifemdpi.com An alternative and more direct method for preparing a stable chloromethylsilicate involves the addition of in situ generated chloromethyllithium to a Lewis acidic spirosilane, such as one based on Martin's ligand (hexafluorocumyl alcohol). nih.govresearchgate.netmdpi.com This specific approach led to the first synthesis of a chloromethylsilicate derived from Martin's spirosilane. researchgate.net Another important class of these compounds, chloromethyl (bis-catecholato)silicates, can be used in photoredox catalysis. researchgate.net For example, triethylammonium (B8662869) bis(catecholato)iodomethylsilicate can be prepared on a multigram scale and used for cyclopropanation reactions. gelest.com While the iodomethylsilicate often gives higher yields, the corresponding chloromethylsilicate also reacts with various olefins to produce cyclopropanes. gelest.com

Chloromethylsilatranes are a notable class of hypercoordinate silicon compounds characterized by a transannular dative bond between the silicon and nitrogen atoms, creating a bicyclic structure. ontosight.ai The most prevalent method for their synthesis involves using chloromethylsilane derivatives that already possess three alkoxy or halogen groups on the silicon atom. researchgate.netresearchgate.netmdpi.com A less common, more direct synthesis has also been reported, where the chloromethyl group is introduced directly to a pre-existing silatrane (B128906) structure. researchgate.netresearchgate.net This procedure involves reacting 1-chlorosilatrane with a binary system of P(NMe₂)₃–СHX₃ (where X can be a combination of H, Br, and Cl) at elevated temperatures. researchgate.net

Pentacoordinate silicon species, including those with a chloromethyl ligand, generally exhibit enhanced reactivity compared to their tetracoordinate counterparts. scispace.comacs.org This increased reactivity is a subject of significant study and is influenced by the specific ligands attached to the silicon center. acs.org

For chloromethylsilicates, the reactivity has been demonstrated in several ways:

Nucleophilic Substitution : The chloride in a pentacoordinate chloromethylsilicate can be displaced by strong nucleophiles, such as alkyllithiums and (hetero)aryllithiums. nih.govresearcher.liferesearchgate.net

Rearrangement Reactions : In the presence of a Lewis acid, a pentacoordinate chloromethylsilicate derived from Martin's ligand can undergo a rearrangement. nih.govresearchgate.net This process involves a formal insertion of the methylene (B1212753) group from the chloromethyl ligand into one of the Si-C bonds of the spirosilane backbone, resulting in a new tetravalent spirosilane with an expanded six-membered ring. nih.govresearchgate.net A similar rearrangement can also be initiated by the addition of a Lewis base. researchgate.net

Radical Precursors : Chloromethyl (bis-catecholato)silicate has been effectively used as a chloromethyl radical precursor in photoredox catalysis. researchgate.net This reactivity has been applied to the synthesis of cyclopropane (B1198618) derivatives from olefins. researchgate.netgelest.com

The reactivity of pentacoordinate dihydrosilanes is also markedly higher than related tetracoordinated species in reactions with alcohols and carbonyl compounds. acs.org This enhanced reactivity has been partly attributed to the structural changes upon moving from a tetra- to a pentacoordinate state, where all bonds to the silicon atom are elongated. acs.org

Synthesis of Chloromethylsilatranes

Precursors for Specialized Organosilicon Compounds and Materials

Chloromethyl silanes are highly versatile precursors in organosilicon chemistry, serving as fundamental building blocks for a wide array of specialized compounds and materials. Their dual reactivity, stemming from both the silicon-chlorine (Si-Cl) and carbon-chlorine (C-Cl) bonds, allows for the construction of complex molecular architectures, ranging from high-performance polymers and resins to intricately designed dendrimers and bioactive molecules. cymitquimica.comcfmats.com The chloromethyl group, in particular, provides a reactive handle for introducing a vast range of functionalities into the final organosilicon structure. thieme-connect.de

Building Blocks for Silicon-Containing Polymers and Resins

Chloromethyl silanes are crucial monomers for the synthesis of advanced silicon-containing polymers and resins, including silicones and polycarbosilanes. elkem.com Their incorporation into a polymer structure introduces C-Cl functional groups that can be retained or further modified, and their trifunctionality (in the case of trichloro(chloromethyl)silane) promotes the formation of highly branched, cross-linked networks. cymitquimica.comresearchgate.net

In the production of silicone resins, chloromethyl silanes such as methyltrichlorosilane (B1216827) and its derivatives can be co-hydrolyzed with other chlorosilanes, like dimethyldichlorosilane. researchgate.netwikipedia.org The hydrolysis of the Si-Cl bonds generates reactive silanol (B1196071) (Si-OH) groups, which then undergo polycondensation to form a stable siloxane (Si-O-Si) backbone. elkem.comwikipedia.org The presence of trifunctional units like trichloro(chloromethyl)silane is essential for creating the branched, three-dimensional lattice structure characteristic of silicone resins. researchgate.net These resins are valued in applications such as protective coatings for electronics.

Chloromethyl silanes are also indispensable in the synthesis of polycarbosilanes, which are important precursors for silicon carbide (SiC) ceramics. ineosopen.org Highly branched polycarbosilanes can be synthesized via Grignard reactions of (chloroalkyl)chlorosilanes. ineosopen.org For example, (chloromethyl)trichlorosilane (B74141) serves as a key monomer in routes designed to produce tractable, solid polycarbosilanes that can be pyrolytically converted to SiC. The structure of these polymers, particularly the degree of branching, is critical for achieving high ceramic yields upon pyrolysis.

The following table summarizes examples of silicon-containing polymers and the chloromethyl silane (B1218182) precursors used in their synthesis.

| Polymer/Resin Type | Chloromethyl Silane Precursor(s) | Other Monomers/Reagents | Polymerization Method |

| Silicone Resin | Trichloro(chloromethyl)silane cymitquimica.com, Methyltrichlorosilane researchgate.net | Dimethyldichlorosilane researchgate.net, Alkoxysilanes | Co-hydrolysis and Polycondensation researchgate.net |

| Polycarbosilane (SiC Precursor) | (Chloromethyl)trichlorosilane ineosopen.org | Grignard reagents (e.g., Mg in THF) ineosopen.org | Grignard Reaction ineosopen.org |

| Highly Branched Polycarbosilanes | (Chloroalkyl)trichlorosilanes ineosopen.org | Magnesium, Allyl chloride | Grignard Reaction, Wurtz reaction |

Synthesis of Functionalized Silanes (e.g., Si(CH₂X)₄)

The unique reactivity of chloromethyl silanes makes them ideal starting materials for synthesizing polyfunctional silanes, where multiple reactive groups are attached to a central silicon atom. A noteworthy achievement in this area is the synthesis of tetrafunctional silanes of the general formula Si(CH₂X)₄.

The synthesis of the key precursor, tetrakis(chloromethyl)silane (Si(CH₂Cl)₄), is achieved through a coupling reaction between a suitable chlorosilane and (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium. acs.orgresearchgate.net This method provides a reliable pathway to molecules with multiple Si-CH₂Cl moieties. acs.org

Once Si(CH₂Cl)₄ is obtained, the four chloromethyl groups can be transformed into a variety of other functionalities (X) through nucleophilic substitution reactions. This strategy has been successfully employed to synthesize a series of tetrafunctional silanes. researchgate.netresearchgate.net For instance, reaction with potassium thioacetate (B1230152) followed by hydrolysis yields tetrakis(mercaptomethyl)silane (Si(CH₂SH)₄). Similarly, treatment with silver acetate (B1210297) and subsequent hydrolysis leads to tetrakis(hydroxymethyl)silane (Si(CH₂OH)₄). Halogen exchange reactions, such as the Finkelstein reaction using sodium iodide, can convert the chloride to other halides, yielding compounds like tetrakis(iodomethyl)silane (Si(CH₂I)₄). researchgate.netresearchgate.net

These tetrafunctional silanes are valuable building blocks for further synthetic applications, including their use as cores for dendrimers or as precursors for multifunctional silicon-based materials. researchgate.net

The table below details the synthesis of various tetrafunctional silanes from tetrakis(chloromethyl)silane.

| Target Functionalized Silane | Formula | Reagents for Conversion from Si(CH₂Cl)₄ | Reference |

| Tetrakis(acetylthiomethyl)silane | Si(CH₂SAc)₄ | Potassium Thioacetate (KSAc) | researchgate.net |

| Tetrakis(mercaptomethyl)silane | Si(CH₂SH)₄ | 1. KSAc; 2. Acid/Base Hydrolysis | researchgate.netresearchgate.net |

| Tetrakis(acetoxymethyl)silane | Si(CH₂OAc)₄ | Silver Acetate (AgOAc) | researchgate.netresearchgate.net |

| Tetrakis(hydroxymethyl)silane | Si(CH₂OH)₄ | 1. AgOAc; 2. Acid/Base Hydrolysis | researchgate.netresearchgate.net |

| Tetrakis(bromomethyl)silane | Si(CH₂Br)₄ | Sodium Bromide (NaBr) | researchgate.net |

| Tetrakis(iodomethyl)silane | Si(CH₂I)₄ | Sodium Iodide (NaI) | researchgate.netresearchgate.net |

| Tetrakis(azidomethyl)silane | Si(CH₂N₃)₄ | Sodium Azide (B81097) (NaN₃) | researchgate.net |

Development of Organosilicon Dendrimer Cores

Chloromethyl silanes are instrumental in the development of complex, three-dimensional organosilicon dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, and the functional groups at their periphery determine their properties and applications. nih.gov The use of chloromethyl silyl (B83357) groups at the periphery of a carbosilane core provides a stable and versatile platform for further functionalization. researchgate.netacs.org